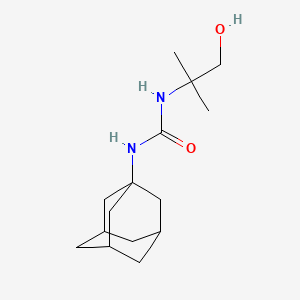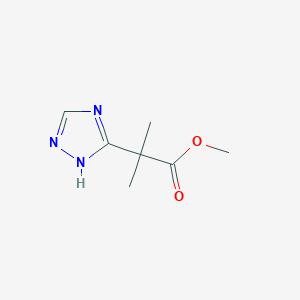
3-(3-Aminobenzamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminobenzamido)propanoic acid, also known as N-[(3-Aminophenyl)carbonyl]-β-alanine or 3-(3-Amino-benzoylamino)-propionic Acid, is a compound with the molecular formula C10H12N2O3 . It is categorized under amines, aromatics, pharmaceutical standards, intermediates, and fine chemicals . It is an impurity of Balsalazide, which is an analogue of Sulfasalazine, a prodrug of 5-aminosalicylic acid where the carrier molecule is 4-aminobenzoyl-β-alanine .
Molecular Structure Analysis
The molecular structure of 3-(3-Aminobenzamido)propanoic acid is represented by the formula C10H12N2O3 . The molecular weight of the compound is 208.22 .Wissenschaftliche Forschungsanwendungen
DNA Repair and Cellular Processes
3-Aminobenzamide, a derivative of 3-(3-Aminobenzamido)propanoic acid, has been extensively studied for its role in DNA repair mechanisms. It functions as an inhibitor of poly(ADP-ribose) polymerase, playing a significant part in understanding the polymer's regulatory role in DNA repair processes. Studies have revealed its paradoxical effects on DNA break frequencies in cells exposed to damage, highlighting its complex influence on cellular repair activities and the potential nonspecific effects at higher concentrations (Cleaver, Milam, & Morgan, 1985; Milam & Cleaver, 1984).
Cell Protection and Cytoskeleton Impact
Research has also delved into the protective effects of 3-aminobenzamide against UV-B-induced apoptosis, emphasizing its influence on the cytoskeleton and cellular adhesion properties. This suggests its utility in studying apoptosis prevention mechanisms and the underlying roles of cytoskeletal elements in cellular response to external stressors (Malorni et al., 1995; Malorni et al., 1994).
Modulation of Metabolic Processes
Further investigations have highlighted the broad impact of 3-aminobenzamide on metabolic processes beyond its inhibition of poly(ADP-ribose) synthesis. Its effects extend to cell viability, glucose metabolism, and DNA synthesis, demonstrating the compound's broad biological activity and the challenges in isolating specific mechanisms of action due to additional metabolic effects (Milam, Thomas, & Cleaver, 1986).
Influence on Cell Cycle and DNA Precursor Metabolism
The compound's ability to influence the cell cycle and DNA precursor metabolism has been documented, showing a significant impact on cell growth and the incorporation of various deoxynucleosides into DNA. These findings underscore the complexity of its biological interactions and the need for careful consideration of concentration and specific cellular context in research applications (Morgan & Cleaver, 1983).
Enhancement of Radiation Response
3-Aminobenzamide has been used to study the enhancement of the radiation response in cells, offering insights into the mechanisms of DNA damage and repair in response to ionizing radiation. This has implications for understanding how cells recover from damage and the potential therapeutic applications of modulating these responses (Ben-hur, Chen, & Elkind, 1985).
Wirkmechanismus
Target of Action
It’s worth noting that propionic acid, a related compound, is known to have antimicrobial properties and is used as a food preservative
Mode of Action
Propionic acid, a structurally similar compound, is known to exert its effects through metabolic pathways that result in antimicrobial mechanisms of action
Biochemical Pathways
A study on a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, suggests that it may have anticancer properties and affect shared biochemical pathways across eukaryotic organisms
Result of Action
Related compounds such as propionic acid are known to have antimicrobial effects
Eigenschaften
IUPAC Name |
3-[(3-aminobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5,11H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZAGAZKYMGRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)

![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)